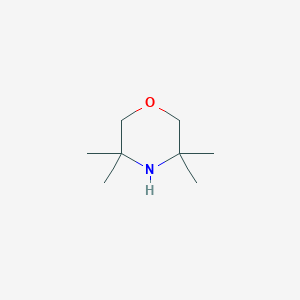

3,3,5,5-Tetramethylmorpholine

Descripción

Significance of Morpholine (B109124) Derivatives in Chemical Research

Morpholine and its derivatives are of considerable interest in various fields of chemical research, particularly in medicinal chemistry and materials science. e3s-conferences.orgsci-hub.se The morpholine ring is considered a "privileged scaffold" because its presence in a molecule can confer advantageous physicochemical, biological, and metabolic properties. sci-hub.seresearchgate.net These compounds are versatile synthetic building blocks and are found in a wide array of bioactive molecules and approved drugs. sci-hub.se

The diverse biological activities of morpholine derivatives include antimicrobial, anti-inflammatory, and anticancer properties. e3s-conferences.orgontosight.ai They are integral components in the design of new therapeutic agents, with ongoing research focused on developing novel derivatives with enhanced efficacy and safety profiles. e3s-conferences.org The ability of the morpholine moiety to interact with biological targets, such as enzymes and receptors, and to improve a compound's pharmacokinetic properties makes it a valuable component in drug discovery. sci-hub.seresearchgate.net

Overview of Saturated Nitrogen and Oxygen Heterocycles

Heterocyclic compounds are cyclic compounds containing at least one atom other than carbon within the ring structure. britannica.com Saturated heterocycles, like 3,3,5,5-tetramethylmorpholine, lack double bonds within the ring and their properties are often similar to their acyclic counterparts. britannica.commsu.edu For instance, the chemical behavior of saturated nitrogen and oxygen heterocycles resembles that of acyclic amines and ethers, respectively. msu.edu

The most common and stable heterocycles feature five- or six-membered rings containing nitrogen, oxygen, or sulfur atoms. britannica.comopenmedicinalchemistryjournal.com These structures are fundamental components of many bioactive compounds and natural products. nih.gov The synthesis of saturated nitrogen and oxygen heterocycles is a significant area of organic chemistry, with various methods developed to construct these important molecular frameworks. nih.govuniurb.it

Unique Structural Aspects of this compound

The structure of this compound is characterized by a morpholine ring with two methyl groups on the carbon atoms at positions 3 and 5. This substitution pattern results in significant steric hindrance around the nitrogen atom. This steric bulk is a key feature that influences its chemical reactivity and applications. For example, its N-oxyl derivative, this compound N-oxyl (TEMMO), is a sterically hindered nitroxyl (B88944) radical. osti.gov

The presence of the four methyl groups imparts a degree of rigidity to the morpholine ring. This structural feature, combined with the inherent properties of the morpholine scaffold, makes this compound a subject of interest in various research contexts.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C8H17NO | molbase.comsynblock.com |

| Molecular Weight | 143.23 g/mol | synblock.comguidechem.com |

| CAS Number | 19412-12-5 | molbase.comguidechem.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | YCSHCQUVDDBCFR-UHFFFAOYSA-N | guidechem.comsigmaaldrich.com |

| SMILES | CC1(C)NC(C)(C)COC1 | sigmaaldrich.com |

Synthesis and Reactivity

A documented synthesis of this compound involves a specific literature protocol. osti.gov Its N-oxyl derivative, TEMMO, can be synthesized from this compound using sodium tungstate (B81510) dihydrate and urea (B33335) hydrogen peroxide in acetonitrile. osti.gov

Derivatives of tetramethylmorpholine, such as 3,3,6,6-tetramethylmorpholine-2,5-dione, have been synthesized through the direct amide cyclization of linear precursors. consensus.appuzh.ch This process has also been used to create its 5-monothioxo and 2,5-dithioxo derivatives. consensus.appuzh.ch

Applications in Scientific Research

While specific applications of this compound itself are not extensively detailed in the provided search results, the broader class of morpholine derivatives and related sterically hindered amines have significant research applications.

Catalysis: Organic nitroxyls, such as the N-oxyl derivative of this compound (TEMMO), are utilized as catalysts in chemical and electrochemical redox reactions. osti.gov Organometallic complexes, in general, are widely used as catalysts in the production of polymers and fine chemicals. nih.gov Platinum-based hydrosilylation catalysts, for example, are crucial in the curing of silicone polymers. mdpi.com

Polymer Chemistry: Polymer grafting is a technique used to modify the properties of polymers, and various polymerization methods are employed for this purpose. nih.gov Ring-opening metathesis polymerization (ROMP) is another powerful technique for preparing advanced macromolecular materials. 20.210.105 While a direct link to this compound is not established in the search results, the general field of polymer chemistry often utilizes specialized monomers and catalysts.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,3,5,5-tetramethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)5-10-6-8(3,4)9-7/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSHCQUVDDBCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(N1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404545 | |

| Record name | 3,3,5,5-tetramethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19412-12-5 | |

| Record name | 3,3,5,5-tetramethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, it provides data on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectral Analysis

The proton (¹H) NMR spectrum of 3,3,5,5-tetramethylmorpholine is expected to be relatively simple due to the molecule's high degree of symmetry. The structure contains three distinct proton environments:

The four equivalent methyl groups (C(CH₃)₂) attached to carbons 3 and 5.

The two equivalent methylene groups (-CH₂-) at positions 2 and 6.

The single proton attached to the nitrogen atom (N-H).

This symmetry leads to a predictable spectrum. The twelve protons of the four methyl groups would appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with. The four protons of the two methylene groups adjacent to the oxygen atom would also produce a singlet. The N-H proton would typically appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₂ | ~1.1 - 1.3 | Singlet | 12H |

| -O-CH₂-C- | ~3.6 - 3.8 | Singlet | 4H |

| -NH- | Variable (e.g., ~1.5 - 3.0) | Broad Singlet | 1H |

Note: Predicted values are based on standard chemical shift tables and data for similar morpholine (B109124) structures. Actual values may vary depending on the solvent and experimental conditions. sigmaaldrich.comdu.edu

Conformational Analysis via NMR

The six-membered morpholine ring, like cyclohexane, is not planar and exists in various conformations. Theoretical calculations and experimental data from various spectroscopic techniques, including NMR, have established that the chair conformation is the most stable form for the morpholine ring. nih.govresearchgate.net The alternative skew-boat conformers are significantly higher in energy. researchgate.net

For this compound, the chair conformation is the energetically preferred arrangement. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the spatial proximity of protons and thus provide definitive evidence for the molecule's predominant conformation in solution. mdpi.com By analyzing cross-peaks in a NOESY spectrum, which indicate interactions between hydrogen atoms that are close in space, the specific arrangement of the methyl and methylene groups in the chair structure can be confirmed. mdpi.com

pH-Dependent NMR Titrations for pKa Determination

NMR spectroscopy is a highly effective method for determining the pKa value (the negative logarithm of the acid dissociation constant) of a molecule. uea.ac.uk The technique relies on the principle that the chemical shifts of nuclei near an acidic or basic site change depending on the protonation state of that site. nih.gov

For this compound, the nitrogen atom is a basic site that can be protonated. To determine its pKa, a series of ¹H NMR spectra are recorded on a solution of the compound at various controlled pH values. nih.govunomaha.edu As the pH of the solution is lowered, the nitrogen atom becomes increasingly protonated, causing a change in the electron density around the nearby protons, particularly those on the methylene groups adjacent to the nitrogen (positions 2 and 6, although in this symmetric molecule, the effect would be observed on the methylene groups at positions 2 and 6 via the C-C bonds).

By plotting the chemical shift of a specific proton signal against the pH of the solution, a sigmoidal titration curve is generated. The inflection point of this curve corresponds directly to the pKa value of the conjugate acid. nih.govmdpi.com This method provides a robust and accurate determination of the compound's basicity. uea.ac.uknih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. nih.gov

GC/MS Confirmation of Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to identify the components of a mixture and to confirm the purity of a synthesized compound. mmu.ac.uknih.gov

In a typical GC-MS analysis of this compound, the sample is first vaporized and injected into a gas chromatograph. The components are separated based on their boiling points and interactions with the stationary phase of the GC column. As the pure compound elutes from the column, it enters the mass spectrometer. scispace.comscispace.com The resulting mass spectrum would show a prominent molecular ion peak corresponding to the mass of the molecule (143.23 g/mol ). The appearance of a single major peak in the gas chromatogram with the correct mass spectrum confirms the high purity of the sample. mmu.ac.ukresearchgate.net

Application in Structure Elucidation

Mass spectrometry is pivotal for the structural elucidation of unknown compounds. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, which allows for the confident determination of its elemental formula. nih.govcore.ac.uk

For this compound, the mass spectrum would display a molecular ion (M⁺) peak at an m/z value corresponding to its molecular formula, C₈H₁₇NO. The fragmentation pattern observed in the mass spectrum provides further structural confirmation. When the molecular ion is subjected to fragmentation, it breaks apart into smaller, characteristic fragment ions. libretexts.org Common fragmentation pathways for cyclic amines and ethers can be predicted. For instance, α-cleavage (the breaking of a C-C bond adjacent to the nitrogen or oxygen atom) is a common fragmentation route. miamioh.edunih.gov The observation of fragment ions consistent with the loss of methyl groups or other predictable fragments from the this compound structure serves to verify its identity. libretexts.org

Table 2: Key Information from Mass Spectrometry for this compound

| Analysis Type | Information Obtained | Expected Result for C₈H₁₇NO |

|---|---|---|

| Molecular Ion Peak (M⁺) | Confirms molecular weight. | m/z ≈ 143.1310 (Exact Mass) |

| Nitrogen Rule | Predicts odd/even mass based on N atoms. | An odd number of nitrogen atoms (one) results in an odd nominal molecular mass (143). libretexts.org |

| Fragmentation Pattern | Provides structural clues. | Fragments corresponding to loss of methyl (CH₃), and cleavage of the morpholine ring. miamioh.edunih.gov |

| High-Resolution MS | Determines elemental formula. | Confirms formula as C₈H₁₇NO. nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for studying molecules with unpaired electrons, such as nitroxyl (B88944) radicals. However, a review of available scientific literature indicates a lack of specific EPR studies conducted on nitroxyl radicals directly derived from the this compound scaffold. While the field of EPR spectroscopy extensively covers various nitroxide spin labels and probes, research focusing on the synthesis and subsequent EPR characterization of the 3,3,5,5-tetramethylmorpholin-4-yloxyl radical is not prominently documented. Consequently, detailed research findings, including data on g-factors, hyperfine coupling constants, and spin-spin exchange interactions for this specific radical, are not available at this time.

Infrared (IR) Spectroscopy

Computational and Theoretical Chemistry of 3,3,5,5 Tetramethylmorpholine

Quantum Mechanical Approaches to Conformational Analysis

Quantum mechanical (QM) methods are fundamental to understanding the three-dimensional structure of molecules. nih.gov For a cyclic system like 3,3,5,5-tetramethylmorpholine, these approaches are crucial for identifying the most stable conformations and the energy barriers between them. The morpholine (B109124) ring typically adopts a chair conformation, similar to cyclohexane, to minimize steric and torsional strain. The presence of four methyl groups at the C3 and C5 positions, however, introduces significant steric hindrance that heavily influences the ring's geometry and conformational energetics.

QM calculations, such as those employing Møller-Plesset second-order (MP2) perturbation theory or various Density Functional Theory (DFT) methods, can be used to perform a conformational search. researchgate.netnih.gov This process involves calculating the potential energy surface of the molecule by systematically rotating its single bonds. For this compound, the key degrees of freedom would be the ring puckering coordinates.

The expected outcome of such an analysis would be the identification of the lowest energy chair conformation. It is anticipated that the steric repulsion between the gem-dimethyl groups would lead to a distinct preference for a specific chair form and potentially a higher energy barrier for ring inversion compared to unsubstituted morpholine. The calculations would yield the relative energies of different conformers (e.g., chair, boat, twist-boat), allowing for the determination of their population distribution at a given temperature using the Boltzmann equation. nih.gov

Table 1: General Steps in Quantum Mechanical Conformational Analysis

| Step | Description | Computational Method Example | Expected Outcome for this compound |

|---|---|---|---|

| 1. Initial Structure Generation | Create an initial 3D model of the molecule. | Molecular mechanics or manual building. | A plausible 3D structure. |

| 2. Conformational Search | Systematically explore different spatial arrangements (conformers). | Potential energy surface scan at a lower level of theory (e.g., DFT with a small basis set). | Identification of various chair, boat, and twist-boat conformers. |

| 3. Geometry Optimization | Calculate the minimum energy geometry for each identified conformer. | DFT or MP2 with a larger basis set (e.g., 6-31G(d,p)). | Precise bond lengths, bond angles, and dihedral angles for stable conformers. |

| 4. Energy Calculation | Compute the single-point energy for each optimized conformer at a high level of theory. | Coupled Cluster (e.g., CCSD(T)) or high-level DFT. | Accurate relative energies between conformers. |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying the electronic structure and properties of molecules like this compound. nih.govnih.gov A DFT study on the structurally analogous 3,3,5,5-tetramethyl-2-pyrrolidone (TM-2-P), for instance, used the B3LYP functional with a 6-31+G(d,p) basis set to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net

For this compound, DFT calculations can provide valuable insights:

Optimized Geometry: DFT can predict the precise bond lengths and angles of the most stable conformer, which can be compared with experimental data if available. researchgate.net

Vibrational Spectra: Calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. researchgate.net

Electronic Properties: DFT is used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and nitrogen atoms are expected to be the most electron-rich sites. researchgate.net

Correlation of DFT Theory with Redox Potentials of Nitroxide Radicals

The N-oxyl derivative of this compound, known as TEMMO, is a stable nitroxide radical. The redox potential of such radicals is a critical property, particularly for applications in catalysis and as spin probes. DFT provides a powerful theoretical framework for predicting these potentials. researchgate.net

The standard redox potential (E°) is related to the Gibbs free energy of the redox reaction (ΔG°) via the Nernst equation. mdpi.com Computational chemists use a Born-Haber cycle to calculate this free energy change by breaking it down into gas-phase and solvation energy components. researchgate.net

The typical computational protocol involves:

Optimizing the geometries of both the oxidized (oxonium cation) and reduced (nitroxide radical) species in the gas phase.

Calculating the gas-phase free energy change (ΔG°gas) for the electron transfer.

Calculating the solvation free energies (ΔG°solv) for both species using an implicit solvent model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). mdpi.com

Calculating the redox potential relative to a reference electrode. mdpi.com

The accuracy of the calculated redox potential is highly dependent on the choice of the DFT functional and basis set. dtu.dk Studies on various transition metal complexes and organic molecules have shown that different functionals perform differently, with hybrid functionals like B3LYP and GGA functionals like PBE often being benchmarked. researchgate.net The expected error for well-calibrated DFT protocols can be less than 0.23 V. researchgate.net

Table 2: Performance of Selected DFT Functionals for Redox Potential Calculation

| DFT Functional | Type | Typical Performance Characteristics |

|---|---|---|

| B3LYP | Hybrid GGA | Widely used but may require a systematic shift to match experimental data for some systems. researchgate.net |

| PBE | GGA | Often performs well for transition metal complexes with an average error of <0.23 V. researchgate.net |

| M06-2X | Hybrid Meta-GGA | Can provide improved accuracy for main-group thermochemistry and noncovalent interactions. dtu.dk |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are used to study the dynamic behavior of molecules over time. volkamerlab.org These simulations can provide insights into how this compound and its derivatives behave in different environments (e.g., in aqueous solution or interacting with a biological membrane) and how they bind to target proteins. nih.govresearchgate.net

In a typical MD simulation, a system is set up containing the molecule of interest and its environment (e.g., water molecules). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over a period of time, often nanoseconds to microseconds. nih.govmdpi.com

For this compound derivatives, MD simulations could be used to:

Analyze Conformational Dynamics: Study the flexibility of the molecule and the transitions between different conformations in solution.

Predict Binding Poses: Simulate the docking of a derivative into the active site of a protein to predict its preferred binding orientation. nih.gov

Assess Binding Stability: Once docked, an MD simulation can assess the stability of the protein-ligand complex by monitoring parameters like root-mean-square deviation (RMSD) over time. nih.govmdpi.com

Calculate Binding Free Energy: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand to its target, providing a quantitative measure of binding affinity.

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies aim to connect the structural features of a molecule to its biological or chemical activity. researchgate.net Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable for this purpose. mdpi.commdpi.com

For a series of this compound derivatives, a QSAR study would involve:

Data Set Preparation: Assembling a set of derivatives with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition). mdpi.com

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include constitutional, topological, electronic, and steric properties.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed activity. frontiersin.org

Model Validation: Rigorously validating the model to ensure its predictive power. mdpi.com

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. mdpi.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, hydrophobic, or hydrogen-bonding properties are predicted to increase or decrease activity. mdpi.com Such insights are instrumental in guiding the rational design of new, more potent derivatives. For example, SAR studies on morpholine-substituted tetrahydroquinolines revealed that the incorporation of trifluoromethyl and morpholine moieties significantly enhanced selectivity and potency against cancer cell lines. nih.govnih.gov A similar computational approach could be applied to a library of this compound derivatives to guide the optimization of a desired activity.

Reactivity and Reaction Mechanisms

Redox Chemistry of 3,3,5,5-Tetramethylmorpholine N-oxyl (TEMMO)

The N-oxyl derivative of this compound, known as TEMMO, is a stable nitroxyl (B88944) radical. Its reactivity is dominated by redox processes involving the nitroxyl group, which can be reversibly oxidized to an oxoammonium ion or reduced to a hydroxylamine (B1172632). These redox activities are central to its application in chemical synthesis. The core redox transformations of a nitroxyl radical like TEMMO are summarized by three key species: the nitroxide radical (the neutral state), the oxoammonium cation (the oxidized state), and the hydroxylamine (the reduced state). tcichemicals.com

Table 1: Key Redox States of TEMMO

| Species | Oxidation State of Nitrogen Group | Description |

|---|---|---|

| Oxoammonium Ion | Oxidized | A cationic species that acts as a two-electron oxidant. |

| Nitroxide Radical (TEMMO) | Neutral | A stable, neutral free radical. |

| Hydroxylamine | Reduced | The fully reduced, protonated form. |

The nitroxide radical of TEMMO can undergo a one-electron oxidation to form a highly electrophilic oxoammonium cation. wikipedia.org This transformation is a reversible redox couple and is the basis for the use of nitroxides in oxidation catalysis. nih.govnih.gov The resulting oxoammonium species is a potent two-electron oxidizing agent, capable of oxidizing a wide range of organic substrates, most notably alcohols to aldehydes or ketones. tcichemicals.comwikipedia.org The removal of one electron from the stable nitroxide radical generates the active oxidizing agent. tcichemicals.com This process can be achieved using chemical oxidants or electrochemical methods. nih.gov

The general reaction is as follows:

TEMMO (Nitroxide Radical) - e⁻ ⇌ [TEMMO]⁺ (Oxoammonium Ion)

The redox chemistry of TEMMO also involves reduction to hydroxylamine species. The nitroxide radical itself can undergo a one-electron, one-proton reduction to form the corresponding hydroxylamine. nih.gov

However, in the context of a complete catalytic cycle where the oxoammonium ion is the active oxidant, the oxoammonium ion is reduced back to the hydroxylamine form, which constitutes a two-electron reduction. tcichemicals.com This process regenerates the reduced form of the catalyst, which can then be re-oxidized to the nitroxide and subsequently the oxoammonium ion to continue the cycle. The reduction of nitroxides can also occur in the presence of biological reducing agents. nih.gov

The reduction pathways can be summarized as:

Nitroxide to Hydroxylamine (1e⁻ reduction): TEMMO + e⁻ + H⁺ → TEMMO-H (Hydroxylamine)

Oxoammonium to Hydroxylamine (2e⁻ reduction): [TEMMO]⁺ + 2e⁻ + H⁺ → TEMMO-H (Hydroxylamine)

The redox potentials of TEMMO and its related species are highly dependent on the pH of the medium. These relationships are graphically represented by Pourbaix diagrams, which plot the equilibrium potential (E) against pH. nih.govwikipedia.org These diagrams map the thermodynamically stable species (oxoammonium ion, nitroxide radical, or hydroxylamine) under specific conditions of potential and pH. acs.orglibretexts.org

For nitroxyls like TEMMO, the lines in a Pourbaix diagram represent the equilibrium conditions between the different redox states. nih.govlibretexts.org

Horizontal lines indicate redox reactions that are independent of pH.

Vertical lines represent acid-base equilibria that are independent of potential.

Sloped lines show redox reactions that are coupled with proton transfer, meaning the potential is pH-dependent. libretexts.org

Electrochemical studies have shown that structural variations among different nitroxyls influence their redox potentials and the pKa values of their corresponding hydroxylamine forms. nih.govacs.org For instance, in acidic conditions, protons can facilitate the disproportionation of the nitroxyl radical into the hydroxylamine and the oxoammonium ion. researchgate.net

Table 2: pH-Dependent Transitions for a Generic Nitroxyl System

| Transition | pH Range | Description |

|---|---|---|

| Nitroxide ⇌ Oxoammonium | Acidic to Neutral | The potential for this one-electron oxidation is generally high and can be pH-dependent if protonated species are involved. |

| Nitroxide ⇌ Hydroxylamine | Acidic to Neutral | This one-electron, one-proton reduction shows a strong dependence on pH, with the potential decreasing as pH increases. |

| Oxoammonium ⇌ Hydroxylamine | Acidic to Neutral | This two-electron, multi-proton process also exhibits a distinct pH-dependent potential. |

| Nitroxide ⇌ Hydroxylamine N-oxide | Alkaline | A reversible oxidation that occurs specifically in high pH media. nih.govacs.org |

Under alkaline (high pH) conditions, electrochemical studies have revealed an additional reversible reaction pathway for nitroxyls. researchgate.net When oxidized in alkaline media, nitroxyls like TEMMO can form a hydroxylamine N-oxide. nih.govacs.org This species is distinct from the oxoammonium ion that is typically formed under acidic or neutral conditions. The thermodynamics of this specific reaction are influenced by the structure of the nitroxyl radical. nih.gov

Reactions with Other Organic and Inorganic Reagents

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. This process is widely used, for example, in the synthesis of polyesters and in the production of biodiesel. researchgate.net The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester.

Base-catalyzed mechanism: An alkoxide acts as the nucleophile, attacking the ester to form a tetrahedral intermediate, which then eliminates the original alkoxy group. masterorganicchemistry.com

Acid-catalyzed mechanism: The carbonyl oxygen of the ester is first protonated, making it more electrophilic and susceptible to attack by a neutral alcohol molecule.

For this compound itself to undergo transesterification to form a derivative, its structure would first need to be modified to contain an ester functional group. The parent compound does not have an ester group to participate in this reaction. However, a hypothetical derivative of this compound bearing an ester moiety could undergo transesterification to exchange its alkoxy component.

Advanced Applications in Catalysis and Materials Science

Catalytic Applications

The unique structure of 3,3,5,5-tetramethylmorpholine, featuring both a Lewis basic nitrogen atom and significant steric shielding, makes its derivatives intriguing candidates for specialized catalytic roles in synthetic chemistry.

Role as Catalysts in Organic Synthesis

While morpholine (B109124) itself is a common building block in medicinal chemistry, its incorporation into organocatalysts is an area of active development. Morpholine derivatives can act as catalysts, typically by forming nucleophilic enamines through reaction with aldehydes or ketones. However, studies have shown that morpholine-derived enamines tend to exhibit lower reactivity compared to those derived from other cyclic amines like pyrrolidine. This reduced reactivity is attributed to the electron-withdrawing effect of the ring oxygen and the specific geometry of the nitrogen atom, which can decrease the nucleophilicity of the enamine.

The introduction of 3,3,5,5-tetramethyl substitution on the morpholine ring is expected to introduce significant steric hindrance around the nitrogen center. In catalysis, such steric bulk can be a powerful tool for controlling the stereochemical outcome of a reaction, potentially leading to high diastereoselectivity or enantioselectivity. Although specific studies on this compound as an organocatalyst are not extensively documented, it is hypothesized that its derivatives could be employed in reactions where precise control of the steric environment is crucial for achieving a desired chiral product.

Use of Nitroxyl (B88944) Radicals in Alcohol Oxidation Reactions

Stable nitroxyl radicals are highly effective catalysts for the selective oxidation of alcohols to aldehydes and ketones. The most well-known catalyst in this class is 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO). The corresponding nitroxyl radical of this compound, known as this compound-N-oxyl (TMMNO), is a close structural analogue and is expected to function via a similar catalytic cycle.

The catalytic cycle for TEMPO-mediated oxidation involves the oxidation of the nitroxyl radical to a highly electrophilic N-oxoammonium ion. This species is the active oxidant that abstracts a hydride from the alcohol, converting it to a carbonyl compound while the catalyst is reduced to a hydroxylamine (B1172632). A stoichiometric co-oxidant then regenerates the nitroxyl radical, allowing the catalytic cycle to continue.

Table 1: Comparison of TEMPO and the Postulated TMMNO Radical Catalyst

| Feature | TEMPO (Piperidine-based) | TMMNO (Morpholine-based) |

|---|---|---|

| Active Oxidant | N-oxoammonium ion | Postulated N-oxoammonium ion |

| Ring Heteroatom | Methylene (-CH₂-) | Oxygen (-O-) |

| Expected Redox Potential | ~0.75 V vs. NHE in neutral aqueous media nih.gov | Potentially higher due to the electron-withdrawing effect of the ring oxygen |

| Potential Reactivity | Highly efficient for primary and secondary alcohol oxidation cnr.itorganic-chemistry.org | Reactivity may be modulated by the electronic effect of the oxygen atom |

The primary difference between TMMNO and TEMPO is the presence of an oxygen atom in the morpholine ring in place of a methylene group. This substitution is expected to influence the catalyst's electronic properties. The electronegative oxygen atom should have an electron-withdrawing inductive effect, which would likely increase the redox potential of the nitroxyl/oxoammonium couple. This could potentially alter the catalyst's reactivity and selectivity for different alcohol substrates compared to TEMPO. While detailed research on TMMNO's catalytic performance is limited, the established success of TEMPO provides a strong foundation for its potential application in green and selective oxidation chemistry. cnr.itorganic-chemistry.org

Materials Science Applications

The stable radical and reactive amine functionalities associated with this compound make it a valuable precursor for the synthesis of advanced functional polymers and smart materials.

Nitroxide Radical Polymers for Rechargeable Batteries

Organic Radical Batteries (ORBs) are an emerging energy storage technology that utilizes polymers with stable radical side-chains as the active electrode material. These batteries offer potential advantages such as high power density (fast charging), mechanical flexibility, and the use of abundant organic elements. Polymers containing the TEMPO radical, such as poly(2,2,6,6-tetramethylpiperidinyloxy-4-yl methacrylate) (PTMA), have been extensively studied as cathode materials. nih.govdigitellinc.com

A polymer featuring the this compound-N-oxyl radical as a pendant group would be a direct analogue to PTMA. The charge storage mechanism in such a polymer would rely on the reversible one-electron oxidation of the nitroxide radical to its corresponding oxoammonium cation.

Electrochemical Reaction: Polymer-TMMNO ⇌ Polymer-TMMNO⁺ + e⁻

The performance of such a battery is determined by the polymer's redox potential and its theoretical capacity. While polymers based on the nitroxide of this compound have not been widely reported, a comparison can be made to the well-characterized PTMA system.

Table 2: Predicted Properties of a TMMNO-based Radical Polymer vs. PTMA

| Property | PTMA (TEMPO-based Polymer) | Postulated TMMNO-based Polymer |

|---|---|---|

| Redox-Active Moiety | TEMPO | TMMNO |

| Theoretical Capacity | ~111 mAh/g nih.gov | Similar, dependent on monomer molecular weight |

| Operating Voltage | ~3.5 V vs. Li/Li⁺ | Potentially higher due to the inductive effect of the morpholine oxygen |

| Key Advantage | Rapid charge/discharge kinetics | Potentially higher cell voltage, leading to increased energy density |

The electron-withdrawing nature of the morpholine ring's oxygen atom could increase the redox potential of the TMMNO moiety, which would translate to a higher cell voltage and, consequently, a higher energy density for the battery. However, this could also impact the radical's long-term stability. Fabricating such polymers would involve synthesizing a monomer from this compound with a polymerizable group (e.g., a methacrylate) and subsequently polymerizing it.

As Monomers for Biodegradable Polymers

Biodegradable polymers are predominantly aliphatic polyesters, synthesized through methods like the ring-opening polymerization (ROP) of lactones (e.g., lactide, caprolactone) or the polycondensation of diols and diacids. cmu.edunih.gov These methods create ester linkages in the polymer backbone that are susceptible to hydrolysis and enzymatic degradation.

This compound is a heterocyclic amine and lacks the necessary functional groups, such as a hydroxyl and a carboxylic acid or an ester group in a cyclic structure, to act as a monomer in these conventional polymerization reactions for producing biodegradable polyesters. Its stable ring structure is not amenable to ring-opening polymerization under typical conditions used for lactones. Therefore, this compound is not considered a suitable monomer for the synthesis of traditional biodegradable polymers.

Incorporation into Smart Materials

Smart materials, or stimuli-responsive polymers, are macromolecules that undergo significant changes in their physical properties in response to small changes in their external environment. Polymers containing morpholine units have been shown to be pH-responsive. rjptonline.orgmdpi.com This responsiveness stems from the tertiary amine of the morpholine ring, which can be protonated in acidic conditions.

If this compound is functionalized to create a monomer (for example, N-acryloyl-3,3,5,5-tetramethylmorpholine) and then polymerized, the resulting polymer would be expected to exhibit pH-responsive behavior.

At neutral or basic pH: The morpholine nitrogen is neutral, and the polymer chains may be collapsed or soluble depending on the backbone's hydrophilicity.

At acidic pH: The nitrogen atom becomes protonated (morpholinium cation). The resulting electrostatic repulsion between the positively charged polymer chains would cause them to uncoil and extend, leading to a significant change in properties such as viscosity or hydrogel swelling. nih.gov

This behavior makes such polymers candidates for applications in controlled drug delivery, where a change in pH (e.g., moving from the stomach to the intestine, or in the microenvironment of a tumor) could trigger the release of a therapeutic agent. nih.gov The bulky tetramethyl groups would likely influence the pKa of the morpholine nitrogen and affect the polymer's solubility and aggregation behavior.

Medicinal Chemistry and Biological Activity

Structure-Activity Relationships (SAR) in Morpholine (B109124) Derivatives

The biological activity of morpholine derivatives is heavily influenced by the nature and position of substituents on the morpholine ring and any associated scaffolds. Structure-Activity Relationship (SAR) studies have provided critical insights into how molecular modifications affect the pharmacological profile of these compounds.

For instance, in the context of anticancer activity, SAR studies have revealed that the substitution of an aromatic ring containing a halogen group on the morpholine moiety can lead to an increase in inhibitory action against certain cancer cell lines. e3s-conferences.org Specifically, for quinazoline-based derivatives, a trifluoromethoxy group at the meta-position of an amide substituent and methoxy (B1213986) groups at the 6 and 7 positions of the quinazoline (B50416) ring, which is attached to the morpholine, have been identified as crucial for potent activity. nih.gov

In antimicrobial applications, the nature of the substituent attached to the morpholine ring is a key determinant of efficacy. For example, the introduction of a 4-hydroxy-benzylidene-imino group to a 4-phenyl-morpholine core resulted in a compound with significant antimicrobial potency. researchgate.net

These examples underscore the importance of SAR in guiding the design of new morpholine derivatives with enhanced and specific biological activities.

Biological Activities of Morpholines and their Analogues

Morpholine and its derivatives exhibit a broad spectrum of biological activities, which has propelled their investigation for various therapeutic applications. jchemrev.com These activities range from combating microbial infections and oxidative stress to modulating immune responses and inhibiting key enzymes.

Antimicrobial Activity

The morpholine scaffold is a component of several compounds with demonstrated antimicrobial properties. The efficacy of these derivatives is often dependent on the specific structural modifications made to the core morpholine ring. For example, a series of novel Schiff bases of 4-(4-aminophenyl)-morpholine were synthesized and screened for their antibacterial and antifungal activities. One particular derivative, 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine, was identified as the most potent antimicrobial agent within the series, showing significant activity against a range of bacteria and fungi. researchgate.net

Another study highlighted a 7-(2-(aminomethyl)morpholino) derivative of quinolonecarboxylic acid, which demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, surpassing that of established quinolones like ciprofloxacin. researchgate.net Research has also explored morpholine-containing 5-arylideneimidazolones as potential enhancers for existing antibiotics against multidrug-resistant bacteria. mdpi.com

Table 1: Antimicrobial Activity of Selected Morpholine Derivatives

| Compound | Test Organism | Activity (MIC in µg/mL) |

|---|---|---|

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Staphylococcus aureus | 25 |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Staphylococcus epidermidis | 19 |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Bacillus cereus | 21 |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Micrococcus luteus | 16 |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Escherichia coli | 29 |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Candida albicans | 20 |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Aspergillus niger | 40 |

Data sourced from Panneerselvam, et al. researchgate.net

Antioxidant Activity

Several morpholine derivatives have been investigated for their ability to counteract oxidative stress. These compounds often function by scavenging free radicals. patsnap.com For example, a series of morpholine Mannich base derivatives were synthesized and showed significant radical scavenging properties when tested using DPPH and ABTS assays. patsnap.com

In another study, β-lactam morpholino-1,3,5-triazine hybrids were evaluated for their antioxidant potential. Specific compounds within this series demonstrated strong free radical scavenging activity in the diphenylpicrylhydrazyl (DPPH) assay. scilit.com The antioxidant activity of morpholine derivatives is often linked to their ability to inhibit lipid peroxidation. For instance, certain thiomorpholine (B91149) derivatives, which are structurally similar to morpholines, were found to inhibit the ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids with IC50 values as low as 7.5 µM. mdpi.com

Table 2: Antioxidant Activity of a Morpholine Derivative

| Compound | Assay | Activity (IC50) |

|---|---|---|

| 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol | Lipid Peroxidation Inhibition | 250 µM |

Data sourced from a review by Kumar, et al. researchgate.net

Immunomodulatory Activities

The immunomodulatory potential of morpholine derivatives is an area of growing interest, with much of the research focusing on their anti-inflammatory effects. Anti-inflammatory activity is a key component of immunomodulation. Morpholine derivatives have been shown to possess analgesic and anti-inflammatory properties. jchemrev.com For instance, the significance of the morpholine structure has been highlighted in work that showed enhanced selective COX-2 inhibition of NSAIDs like ibuprofen (B1674241) when a morpholine substituent was added. jchemrev.com

While direct and extensive studies on the broader immunomodulatory effects of 3,3,5,5-Tetramethylmorpholine are not widely available, the established anti-inflammatory profile of the general morpholine scaffold suggests a potential for influencing immune responses.

Enzyme Inhibition Studies

Morpholine derivatives have been identified as inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of conditions.

α-glucosidase: The inhibition of α-glucosidase is a key strategy in managing type 2 diabetes. nih.gov Several morpholine derivatives have shown potent α-glucosidase inhibitory activity. nih.gov For example, a series of 1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chlorides were synthesized, with several compounds exhibiting significantly better α-glucosidase inhibition than the standard drug, acarbose. nih.gov Another study on 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives also reported remarkable α-glucosidase inhibitory potential. frontiersin.org SAR studies indicated that electron-donating groups like methyl and methoxy on an associated phenyl ring played a significant role in the inhibitory activity. frontiersin.org

Table 3: α-Glucosidase Inhibition by Selected Morpholine Derivatives

| Compound ID | Structure Description | IC50 (µM) |

|---|---|---|

| 5d | Benzimidazolium salt derivative | 15 ± 0.030 |

| 5f | Benzimidazolium salt derivative | 19 ± 0.060 |

| 5g | Benzimidazolium salt derivative | 25 ± 0.106 |

| 5h | Benzimidazolium salt derivative | 21 ± 0.07 |

| 5k | Benzimidazolium salt derivative | 26 ± 0.035 |

| Acarbose (Standard) | - | 58.8 ± 0.012 |

Data sourced from Khan, et al. nih.gov

Acyl-CoA:cholesterol acyltransferase (ACAT): ACAT is an enzyme involved in cholesterol metabolism and is a target for atherosclerosis treatment. patsnap.com A series of amides of piperidine, morpholine, and piperazine (B1678402) substituted 1-phenylethylamines were synthesized and found to be very potent inhibitors of ACAT in microsomal assays. nih.gov This indicates that the morpholine scaffold can be effectively utilized in the design of ACAT inhibitors.

Xanthine (B1682287) Oxidase: Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic approach for gout. nih.govdrugs.com While numerous compounds, including various heterocyclic derivatives, have been studied as xanthine oxidase inhibitors, specific research detailing the inhibitory activity of simple morpholine derivatives like this compound against this enzyme is not extensively documented in the reviewed literature. drugs.comsemanticscholar.org

Platelet Aggregation: Platelet aggregation is a critical process in thrombosis, and its inhibition is a major goal in cardiovascular medicine. Research has identified a novel antagonist containing a morpholine moiety that acts on the P2Y12 receptor, a key receptor in ADP-induced platelet aggregation. This compound, referred to as "Compound E," was found to selectively antagonize the P2Y12 receptor at micromolar concentrations, providing a basis for the development of a new class of antiplatelet agents based on the morpholine scaffold.

Antagonism of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Function

Analogues of this compound have been specifically studied for their effects on nicotinic acetylcholine receptors (nAChRs), which are implicated in conditions such as nicotine (B1678760) addiction. A study focused on the synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, which are structurally very similar to this compound.

These analogues were evaluated for their ability to antagonize nAChR function. Several of the synthesized compounds were found to be more potent antagonists of nAChR function than (S,S)-hydroxybupropion, a metabolite of the smoking cessation aid bupropion (B1668061). Specifically, two of the analogues with the highest potency at the α3β4 subtype of nAChR were also effective in blocking nicotine-conditioned place preference, an animal model of nicotine reward. These findings identify these morpholine analogues as promising candidates for the development of new smoking cessation aids.

Effects on Monoamine Uptake (Dopamine, Norepinephrine (B1679862), Serotonin)

Derivatives of the this compound scaffold have been investigated for their ability to modulate the activity of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine (B1211576) (DA), norepinephrine (NE), and serotonin (B10506) (5-HT) from the synaptic cleft. The inhibition of these transporters—DAT, NET, and SERT, respectively—is a key mechanism for many antidepressant medications.

In the pursuit of developing more effective therapeutic agents, a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues were synthesized and evaluated for their potency in inhibiting monoamine uptake. Research has shown that these analogues exhibit significant inhibitory activity, particularly at DAT and NET. The potency of these compounds is influenced by the substitutions on the phenyl ring and at other positions of the morpholine structure.

For instance, studies on a series of these analogues demonstrated that they were potent inhibitors of both dopamine and norepinephrine uptake, with several compounds showing greater potency than the reference compound bupropion, a well-known antidepressant and smoking cessation aid. The introduction of methyl groups at the 3 and 5 positions of the morpholine ring, as in the this compound core, can influence the compound's steric and electronic properties, thereby affecting its binding affinity and activity at the monoamine transporters.

Detailed structure-activity relationship (SAR) studies have revealed that modifications to the morpholine scaffold can tune the selectivity and potency of these compounds. For example, extending the carbon chain at the C-3 position of the 3,5,5-trimethylmorpholine ring with ethyl or propyl groups was found to significantly increase the inhibitory potency for both DA and NE uptake. This highlights the importance of the morpholine structure as a framework for designing novel monoamine reuptake inhibitors.

Table 1: Inhibitory Effects of 2-(phenyl)-3,5,5-trimethylmorpholine Analogues on Monoamine Uptake

| Compound | Substitution | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

|---|---|---|---|---|

| (S,S)-5a | 2-H | 550 | 700 | >10,000 |

| (S,S)-5e | 2-H, N-methyl | 200 | 250 | >10,000 |

| (S,S)-5g | 2-H, 3-ethyl | 100 | 120 | >10,000 |

| (S,S)-5h | 2-H, 3-propyl | 90 | 110 | >10,000 |

| Bupropion | - | 1,100 | 2,100 | 15,000 |

Data sourced from scientific literature exploring smoking cessation aids.

Applications in Drug Discovery and Development

As Prodrugs of Bioactive Amino Acids

The use of amino acids in prodrug design is a well-established strategy to enhance the pharmaceutical properties of a parent drug, such as improving bioavailability, increasing stability, or enabling targeted delivery. nih.gov Amino acids are natural, biocompatible molecules that can be attached to a drug, often via an ester or amide linkage, creating a prodrug that can be cleaved by enzymes in the body to release the active therapeutic agent. This approach can improve a drug's transport across biological membranes, including the blood-brain barrier. mdpi.com

While the direct application of this compound as a carrier for bioactive amino acids is not extensively documented in publicly available research, the fundamental properties of the morpholine scaffold make it a plausible candidate for such applications. The nitrogen atom in the morpholine ring can serve as an attachment point or a key structural element in a larger prodrug molecule designed to carry an amino acid. The lipophilicity and metabolic stability of the tetramethyl-substituted ring could be leveraged to modify the pharmacokinetic profile of an amino acid-based drug. The development of such prodrugs could improve the delivery of therapeutic amino acids or peptides to their target sites. semanticscholar.org

Controlled Drug Delivery Systems and Hydrogels

Hydrogels are three-dimensional, water-swollen polymer networks widely used in biomedical applications for controlled drug delivery. nih.gov Their high water content and biocompatibility make them excellent carriers for therapeutic agents. Morpholine derivatives have been successfully incorporated into hydrogel systems to create materials with desirable drug release characteristics.

Specifically, hydrogels based on 4-acryloylmorpholine (B1203741) (4-AcM), a closely related morpholine derivative, have been synthesized and studied for their drug release behaviors. These hydrogels can be prepared by photopolymerization and exhibit a porous structure that is conducive to encapsulating and subsequently releasing drugs. Studies have shown that by varying the composition of these morpholine-based hydrogels, such as the concentration of 4-AcM, it is possible to control the equilibrium swelling ratio and, consequently, the drug release profile. For example, an increase in the 4-AcM content in the hydrogel matrix has been correlated with a higher rate of drug release. The hydrophilic nature of the morpholine moiety contributes to the quality of the drug therapy by ensuring compatibility with aqueous biological environments.

Tissue Engineering

Tissue engineering aims to regenerate or replace damaged tissues by combining cells, growth factors, and a supportive scaffold that mimics the natural extracellular matrix. The ideal scaffold should be biocompatible, biodegradable, and possess appropriate mechanical properties and a porous architecture to support cell growth and tissue formation.

Potential in Smoking Cessation Aids

The development of effective smoking cessation aids is a significant area of pharmaceutical research. One of the primary targets for such aids is the nicotinic acetylcholine receptor (nAChR), and another is the inhibition of dopamine and norepinephrine uptake, a mechanism shared by the smoking cessation drug bupropion.

Research into derivatives of this compound has shown significant promise in this area. Specifically, 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues have been synthesized and evaluated as potential smoking cessation agents. These compounds have demonstrated potent activity as both monoamine uptake inhibitors and as antagonists of nAChRs.

Several of these analogues have shown greater potency than bupropion as inhibitors of dopamine and norepinephrine uptake. Furthermore, these compounds act as antagonists at various nAChR subtypes, which is a crucial mechanism for reducing the rewarding effects of nicotine and alleviating withdrawal symptoms. The dual action of these morpholine derivatives—blocking nicotine's effects at its receptor while also modulating neurotransmitter levels associated with reward and mood—makes them highly promising candidates for the development of new and more effective smoking cessation therapies.

Promising Scaffold in Medicinal Chemistry

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry. This designation is given to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile building blocks for the discovery of new drugs. The morpholine heterocycle is frequently found in a wide range of bioactive molecules and approved therapeutic agents. nih.gov

The value of the morpholine scaffold stems from several key properties. Its inclusion in a molecule can lead to an improved pharmacokinetic profile, including enhanced aqueous solubility and metabolic stability. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a point for easy chemical modification, allowing for the synthesis of large libraries of compounds for screening. smolecule.com

The this compound structure, with its specific substitution pattern, offers a unique variation on this privileged scaffold. The methyl groups add steric bulk and increase lipophilicity, which can be used to fine-tune the binding of a molecule to its target receptor and to modulate its absorption, distribution, metabolism, and excretion (ADME) properties. The versatility and favorable physicochemical properties of the morpholine ring ensure that it, including substituted versions like this compound, will continue to be a valuable and promising scaffold in the field of medicinal chemistry for the development of future therapeutic agents.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies

The synthesis of substituted morpholines, particularly those with significant steric hindrance like 3,3,5,5-tetramethylmorpholine, remains an active area of research. Traditional methods often require harsh conditions and may lack stereocontrol. Emerging strategies are focused on developing more efficient, selective, and sustainable synthetic routes.

One promising approach involves the use of transition metal-catalyzed reactions. For instance, palladium-catalyzed carboamination has been successfully employed for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. This method offers a modular approach to introduce a variety of substituents onto the morpholine (B109124) ring with high stereocontrol. Further research in this area could adapt these catalytic systems for the synthesis of tetramethyl-substituted analogs, potentially leading to more efficient and atom-economical routes.

Another avenue of exploration is the development of novel cyclization strategies. The classical synthesis of this compound involves the acid-catalyzed cyclization of di-(1-hydroxy-2-methyl-2-propyl)amine. nih.gov Future research could focus on developing milder and more efficient cyclization promoters, including organocatalysts or alternative Lewis acids, to improve yields and reduce reaction times. Furthermore, the development of stereoselective synthetic methods will be crucial for accessing specific stereoisomers of substituted this compound derivatives, which is of particular importance for their potential applications in medicinal chemistry.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Palladium-Catalyzed Carboamination | Utilizes a palladium catalyst to form carbon-nitrogen and carbon-carbon bonds in a single step. | High stereocontrol, modularity for introducing substituents. |

| Rhodium-Catalyzed Intramolecular Cyclization | Employs a rhodium catalyst to facilitate the cyclization of acyclic precursors. | High efficiency and potential for asymmetric synthesis. |

| Organocatalysis | Uses small organic molecules as catalysts for the cyclization reaction. | Milder reaction conditions, reduced metal contamination. |

Exploration of New Catalytic Systems

The unique steric and electronic properties of this compound and its derivatives make them attractive candidates for the development of novel catalytic systems. The steric bulk around the nitrogen atom can influence the selectivity of catalytic transformations, while the morpholine oxygen can participate in hydrogen bonding interactions.

A significant area of research is the use of the N-oxyl derivative of this compound, known as TEMMO, as a catalyst in oxidation reactions. Similar to the well-known TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), the sterically hindered nature of TEMMO can lead to selective oxidation of primary alcohols to aldehydes. Future research could focus on expanding the scope of TEMMO-catalyzed reactions and developing more robust and recyclable catalytic systems based on this scaffold.

Furthermore, this compound can serve as a ligand for transition metal catalysts. The steric hindrance provided by the methyl groups can create a unique coordination environment around the metal center, potentially leading to novel reactivity and selectivity in a variety of cross-coupling and other metal-catalyzed reactions. nih.gov The exploration of different metal complexes incorporating this compound as a ligand is a promising avenue for the discovery of new and efficient catalysts for organic synthesis.

| Catalytic System | Description | Potential Applications |

| TEMMO (this compound-N-oxyl) | A stable radical that can act as a catalyst for selective oxidation reactions. | Selective oxidation of alcohols to aldehydes and ketones. |

| This compound as a Ligand | The sterically hindered amine can coordinate to transition metals, influencing their catalytic activity. | Cross-coupling reactions, hydrogenation, and other metal-catalyzed transformations. |

| Morpholine-Based Organocatalysts | Chiral derivatives of morpholine can be used as asymmetric organocatalysts. | Enantioselective aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions. |

Advanced Materials Development

The incorporation of the this compound moiety into polymers and other materials can impart unique properties due to its steric bulk and chemical stability. While the application of morpholine derivatives as curing agents, stabilizers, and cross-linking agents in polymers is known, the specific use of this compound in advanced materials is an emerging area of research. researchgate.net

One potential application is in the development of functional polymers with tailored properties. The sterically hindered morpholine unit can be incorporated as a pendant group on a polymer backbone, influencing the polymer's solubility, thermal stability, and mechanical properties. For example, polymers containing this compound could exhibit enhanced resistance to chemical degradation or have specific affinities for certain molecules, making them suitable for applications in membranes or sensors. The use of this compound as a solvent for the preparation of polymer films with specific surface properties has also been suggested. nih.gov

Another area of interest is the development of materials with unique photophysical properties. While research in this area is still in its early stages, the introduction of the tetramethylmorpholine group could influence the aggregation-induced emission (AIE) characteristics of fluorophores, potentially leading to new materials for organic light-emitting diodes (OLEDs) and bio-imaging.

| Material Type | Potential Role of this compound | Potential Applications |

| Functional Polymers | As a pendant group to modify polymer properties such as solubility, thermal stability, and chemical resistance. | Membranes for separation, sensors, and specialty coatings. |

| Organogels | As a component in sterically hindered networks for entrapping small solvent molecules. | Coatings, adhesives, and structural materials. |

| Luminescent Materials | To influence the photophysical properties of organic fluorophores. | Organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging. |

Deeper Understanding of Biological Mechanisms

Morpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, appearing in a number of approved drugs. nih.govsynblock.com The this compound framework, with its significant steric hindrance, offers a unique opportunity to explore structure-activity relationships (SAR) and to design compounds with improved selectivity and pharmacokinetic properties.

Research has shown that trimethylmorpholine analogues can act as inhibitors of monoamine uptake, suggesting potential applications in the development of treatments for neurological disorders. researchgate.net For instance, certain 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues have demonstrated potent inhibition of dopamine (B1211576) and norepinephrine (B1679862) uptake. researchgate.net Future research will focus on elucidating the precise molecular interactions between these compounds and their biological targets, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET). Understanding these interactions at a molecular level will be crucial for designing more potent and selective inhibitors.

Furthermore, the morpholine moiety is known to interact with a variety of enzymes and receptors. researchgate.net The introduction of the four methyl groups in this compound can significantly alter the binding affinity and selectivity of these compounds. For example, morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential mTOR inhibitors for cancer therapy. nih.govnih.gov Deeper investigation into the mechanism of action of this compound-containing compounds against various biological targets, including kinases, proteases, and G-protein coupled receptors, will be a key focus of future research. This will involve a combination of biochemical assays, structural biology, and computational modeling to identify the key molecular determinants of their biological activity.

| Biological Target Class | Potential Therapeutic Area | Research Focus |

| Monoamine Transporters (DAT, NET) | Neurological and psychiatric disorders | Elucidating structure-activity relationships for potent and selective inhibition. |

| Kinases (e.g., mTOR) | Cancer, inflammatory diseases | Investigating the mechanism of inhibition and developing selective inhibitors. nih.gov |

| Other Enzymes and Receptors | Various diseases | Screening for novel biological activities and identifying new therapeutic targets. |

Computational Design of Advanced Morpholine-Based Compounds

Computational chemistry and molecular modeling are playing an increasingly important role in the design and development of new molecules with desired properties. taylorandfrancis.com For this compound, computational approaches can be used to predict its reactivity, design novel derivatives with enhanced biological activity, and understand its interactions with biological targets at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop models that correlate the structural features of this compound derivatives with their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the steric and electronic requirements for optimal biological activity.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for studying the interactions between this compound derivatives and their biological targets. nih.govmdpi.com Docking can be used to predict the binding mode of a ligand in the active site of a protein, while MD simulations can provide insights into the dynamic behavior of the protein-ligand complex over time. These methods can be used to rationalize observed SAR data and to guide the design of new compounds with improved binding affinity and selectivity. For example, in the design of morpholine-substituted mTOR inhibitors, molecular docking and MD simulations have been used to understand the key interactions within the mTOR active site. nih.gov

| Computational Method | Application for this compound | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate structural features with biological activity. | Predictive models for guiding the design of new analogs with enhanced potency. researchgate.net |

| Molecular Docking | To predict the binding mode of derivatives in the active site of biological targets. | Identification of key interactions and rationalization of structure-activity relationships. nih.gov |

| Molecular Dynamics (MD) Simulations | To study the dynamic behavior of protein-ligand complexes. | Understanding of binding stability and the role of conformational changes in biological activity. nih.gov |

Q & A

Q. What are the standard synthetic routes for preparing 3,3,5,5-tetramethylmorpholine, and how can reaction conditions be optimized for yield and purity?

this compound is synthesized via cyclization reactions involving diamines or amino alcohols with carbonyl-containing precursors. For example, tetrahydrofuran (THF) and triethylamine (Et3N) are commonly used as solvents and catalysts in analogous phosphazene syntheses . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and isolating products via column chromatography. Reaction time (e.g., 3 days at room temperature) and stoichiometric ratios (e.g., 1:1 molar ratio of reactants) are critical for minimizing byproducts .

Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity and substituent positions.

- X-ray Crystallography: Resolves stereochemistry and crystal packing (Supplementary Information in describes protocols for related compounds) .

- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and quantifies impurities .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a ligand or catalyst in asymmetric synthesis due to its sterically hindered morpholine backbone. It is also used to prepare deuterated analogs for metabolic studies, as seen in deuterated N-nitrosomorpholine derivatives . Applications in peptide coupling or phosphazene chemistry are inferred from analogous methodologies .

Advanced Research Questions

Q. How do isotopic substitutions (e.g., deuterium) in this compound affect its metabolic pathways and stability?

Deuterium substitution at alpha positions (e.g., 3,3,5,5-tetradeutero derivatives) reduces α-hydroxylation rates, as demonstrated in N-nitrosomorpholine metabolism studies. This isotopic effect is critical for tracing reaction mechanisms and metabolic activation pathways . Researchers should use deuterated reagents and monitor metabolites via LC-MS or isotope-ratio mass spectrometry.

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in complex reaction systems?

Density Functional Theory (DFT) calculations can model steric and electronic effects of the tetramethyl groups on reaction transition states. Molecular dynamics simulations are useful for studying solvent interactions and conformational flexibility. Software like Gaussian or ORCA, combined with crystallographic data , enables accurate prediction of regioselectivity in nucleophilic substitutions or cycloadditions.

Q. How can researchers resolve contradictions in reported catalytic activities of this compound derivatives?

Discrepancies may arise from variations in solvent polarity, temperature, or impurities. Systematic studies should:

- Replicate experiments under controlled conditions (e.g., anhydrous THF vs. wet solvents).

- Use standardized purity assays (e.g., HPLC ≥98% purity) .

- Compare results with structurally similar compounds (e.g., tetramethylbenzidine derivatives) to isolate steric vs. electronic contributions .

Methodological Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

Q. How can researchers design kinetic studies to elucidate the reaction mechanisms involving this compound?

- Stopped-Flow Techniques: Monitor fast reactions (e.g., ligand exchange) in real time.

- Isotopic Labeling: Track <sup>13</sup>C or <sup>2</sup>H in intermediates via NMR or MS .

- Variable-Temperature Experiments: Determine activation parameters (ΔH‡, ΔS‡) using Arrhenius plots.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.